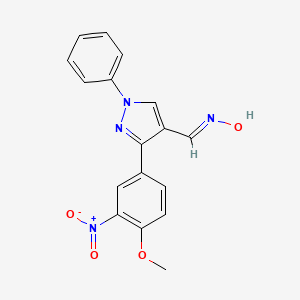![molecular formula C15H20N4O4S B5587532 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)
3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone belongs to a broader class of thiosemicarbazones, which are known for their versatile chemical properties and potential applications in catalysis, material science, and medicinal chemistry. Thiosemicarbazones are characterized by the presence of a thiosemicarbazide moiety attached to an aldehyde or ketone group, giving rise to compounds with significant biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives typically involves the reaction of thiosemicarbazide with aldehydes or ketones in the presence of a suitable solvent. This condensation reaction leads to the formation of thiosemicarbazones with diverse substituents, depending on the starting materials used. In the context of 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone, the synthesis likely involves a targeted modification of the benzaldehyde moiety to introduce the morpholinyl and methoxy groups, followed by condensation with thiosemicarbazide.
Molecular Structure Analysis
Thiosemicarbazone derivatives exhibit a range of molecular geometries, influenced by the nature of the substituents and the intramolecular and intermolecular interactions present. X-ray diffraction studies are commonly employed to determine the precise molecular structure, revealing details such as bond lengths, angles, and the overall geometry of the compound. These structural insights are crucial for understanding the chemical reactivity and potential applications of the compound.
Chemical Reactions and Properties
Thiosemicarbazones participate in various chemical reactions, including complexation with metal ions, redox reactions, and nucleophilic substitutions. The reactivity can be tailored by modifying the substituents, enabling the synthesis of complexes with specific properties. For example, the ability to form stable complexes with metals like silver, palladium, and molybdenum has been explored for applications in catalysis and as potential therapeutic agents.
Physical Properties Analysis
The physical properties of thiosemicarbazone derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of the substituents. These properties are important for the compound's application in material science and medicinal chemistry, affecting its behavior in solution and its interaction with biological molecules.
Chemical Properties Analysis
Thiosemicarbazones exhibit a wide range of chemical properties, including antioxidant, enzyme inhibitory, and DNA-binding activities. These properties are often investigated using spectroscopic methods, molecular docking studies, and biochemical assays. The chemical properties are central to the compound's potential applications in pharmaceuticals and as a ligand in coordination chemistry.
For detailed insights and specific studies on 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone , further research in specialized databases and peer-reviewed journals is recommended.
References (Sources)
- Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones: structural, cytotoxicity, and apoptotic studies (Silva et al., 2020).
- Mixed ligand palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones: synthesis, crystal structure, and biological properties (Ramachandran et al., 2012).
- Synthesis and characterization of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application of simultaneous second-order derivative spectrophotometric method for determination of cobalt(II), nickel(II), and vanadium(V) (Kumar et al., 2006).
属性
IUPAC Name |
[(E)-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-21-13-8-11(9-17-18-15(16)24)2-3-12(13)23-10-14(20)19-4-6-22-7-5-19/h2-3,8-9H,4-7,10H2,1H3,(H3,16,18,24)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHROQKGNBGAJT-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)
![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)
![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)
![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)
![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)
![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)
![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)